

Application Notes and Protocols for HFC-143a as a Foam Blowing Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,2-Trifluoroethane*

Cat. No.: *B1584508*

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1,1,1-Trifluoroethane (HFC-143a) is a hydrofluorocarbon with a high Global Warming Potential (GWP). Its use as a foam blowing agent has been largely phased out in many regions due to environmental regulations. These notes are for informational and research purposes only. Users must comply with all applicable environmental regulations regarding the use of HFCs.

Introduction

HFC-143a is a colorless, gaseous hydrofluorocarbon that was historically used as a blowing agent in the production of rigid polyurethane (PUR) and extruded polystyrene (XPS) foams. Its primary function in these applications is to expand the polymer matrix, creating a cellular structure that imparts thermal insulation and lightweight properties to the final product. While an effective blowing agent, its high GWP has led to its replacement by more environmentally friendly alternatives such as hydrofluoroolefins (HFOs), hydrocarbons, and carbon dioxide.

Properties of HFC-143a

A summary of the key physical, chemical, and environmental properties of HFC-143a is presented in the table below.

Property	Value
Chemical Formula	C ₂ H ₃ F ₃
Molecular Weight	84.04 g/mol
Boiling Point	-47.6 °C
Vapor Pressure	11,200 hPa (@ 20 °C)
Density (liquid)	0.93 g/cm ³ (@ 25 °C)
Ozone Depletion Potential (ODP)	0
Global Warming Potential (100-year)	4470
Flammability	Flammable

Application in Polyurethane Foam Production

HFC-143a was used in the production of rigid polyurethane foams, valued for its thermal insulation properties. Below is a generalized protocol for its use in a laboratory setting.

Experimental Protocol for Rigid Polyurethane Foam

Objective: To produce a rigid polyurethane foam sample using HFC-143a as a blowing agent.

Materials:

- Polymeric Methylene Diphenyl Diisocyanate (pMDI)
- Polyether or Polyester Polyol
- Amine Catalyst
- Surfactant
- HFC-143a (liquefied under pressure)

Equipment:

- High-pressure foam dispensing machine or a laboratory-scale mixing setup
- Molded cavity
- Fume hood
- Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

- Preparation: Ensure all equipment is clean and dry. The reaction should be carried out in a well-ventilated fume hood.
- Component A Preparation (Isocyanate): Prepare the required amount of pMDI in a suitable container.
- Component B Preparation (Polyol Premix): In a separate container, thoroughly mix the polyol, amine catalyst, and surfactant.
- Blowing Agent Addition: Carefully add the liquefied HFC-143a to the polyol premix. Due to its low boiling point, this should be done in a closed system or at a reduced temperature to minimize evaporation. The amount of HFC-143a will influence the foam's density.
- Mixing and Dispensing: Rapidly and thoroughly mix Component A and Component B at the desired ratio (typically determined by the isocyanate index). Immediately pour the reacting mixture into the mold.
- Curing: Allow the foam to expand and cure within the mold. Curing time will vary depending on the formulation.
- Demolding and Analysis: Once cured, the foam can be demolded and analyzed for its physical properties.

Data Presentation: Polyurethane Foam Properties

The following table presents typical properties of HFC-blown polyurethane foams. Note that specific values can vary significantly based on the exact formulation.

Property	Typical Value Range
Density	28 - 40 kg/m ³
Thermal Conductivity	0.022 - 0.028 W/m·K
Compressive Strength	150 - 250 kPa
Closed Cell Content	> 90%

Application in Extruded Polystyrene Foam Production

HFC-143a was also utilized in the production of extruded polystyrene (XPS) foam insulation boards.

Experimental Protocol for Extruded Polystyrene Foam

Objective: To produce an extruded polystyrene foam sample using HFC-143a as a blowing agent.

Materials:

- Polystyrene resin (pellets)
- HFC-143a (liquefied under pressure)
- Nucleating agent (e.g., talc)
- Flame retardant

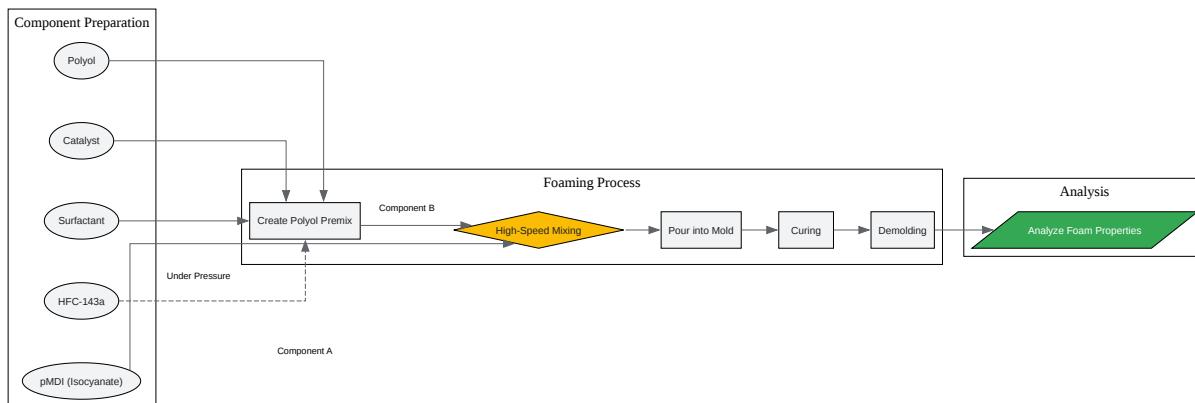
Equipment:

- Single or twin-screw extruder with a high-pressure injection system
- Die for shaping the foam
- Cooling and shaping equipment

- Fume hood and appropriate ventilation
- Personal Protective Equipment (PPE)

Procedure:

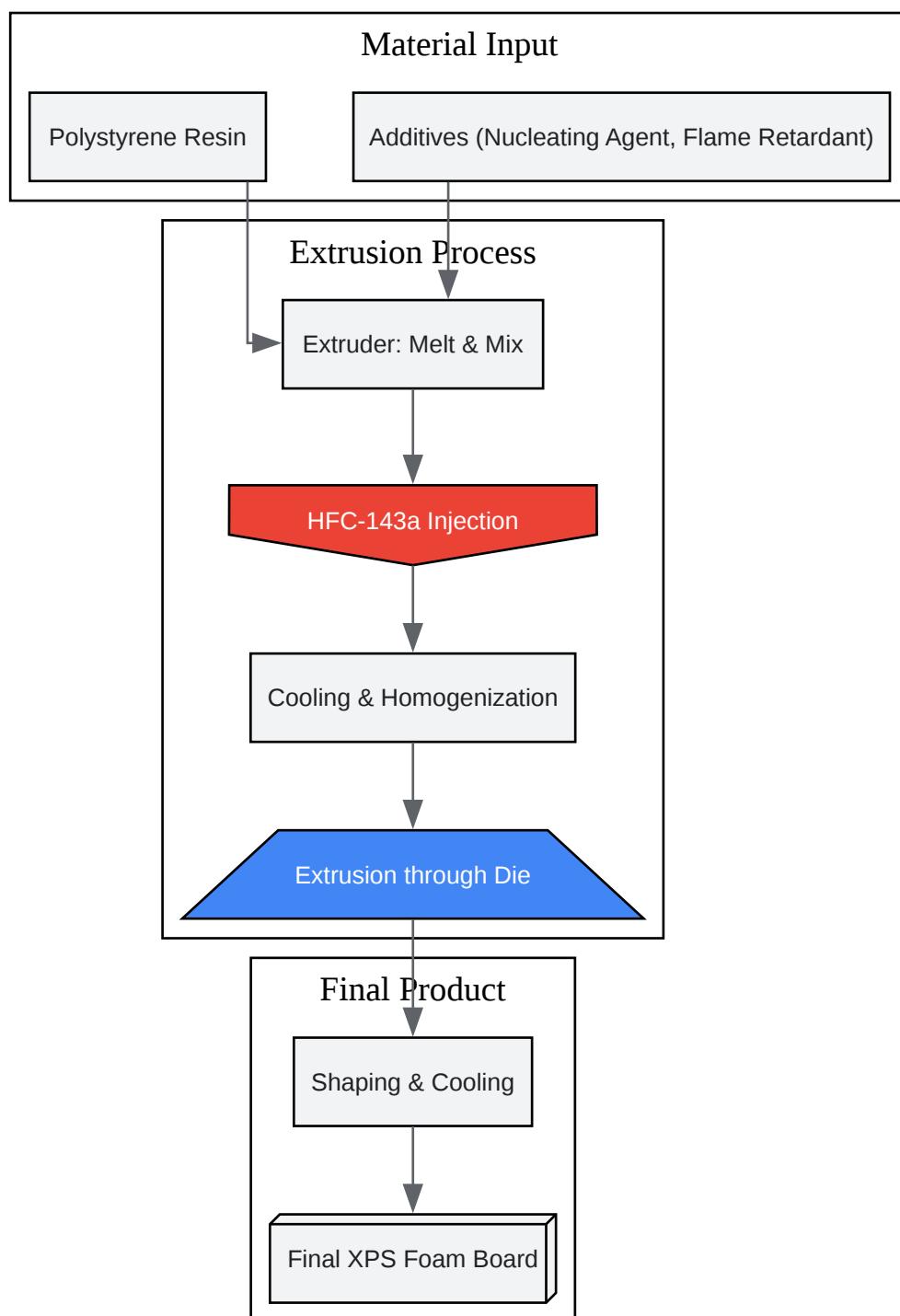
- Resin Feeding: Feed the polystyrene pellets, nucleating agent, and flame retardant into the extruder hopper.
- Melting and Mixing: The extruder heats and melts the polymer, creating a viscous melt.
- Blowing Agent Injection: HFC-143a is injected under high pressure into the molten polymer inside the extruder barrel. The screw design ensures thorough mixing of the blowing agent with the polymer.
- Cooling and Homogenization: The polymer/blowing agent mixture is cooled to an optimal foaming temperature.
- Extrusion and Foaming: The mixture is forced through a die. The pressure drop at the die exit causes the HFC-143a to vaporize and expand, forming the cellular structure of the foam.
- Shaping and Cooling: The extruded foam is then shaped and cooled to stabilize its dimensions.
- Analysis: The final XPS foam board can be tested for its physical and thermal properties.


Data Presentation: Extruded Polystyrene Foam Properties

The table below summarizes typical properties of XPS foams. The choice of blowing agent influences these properties.

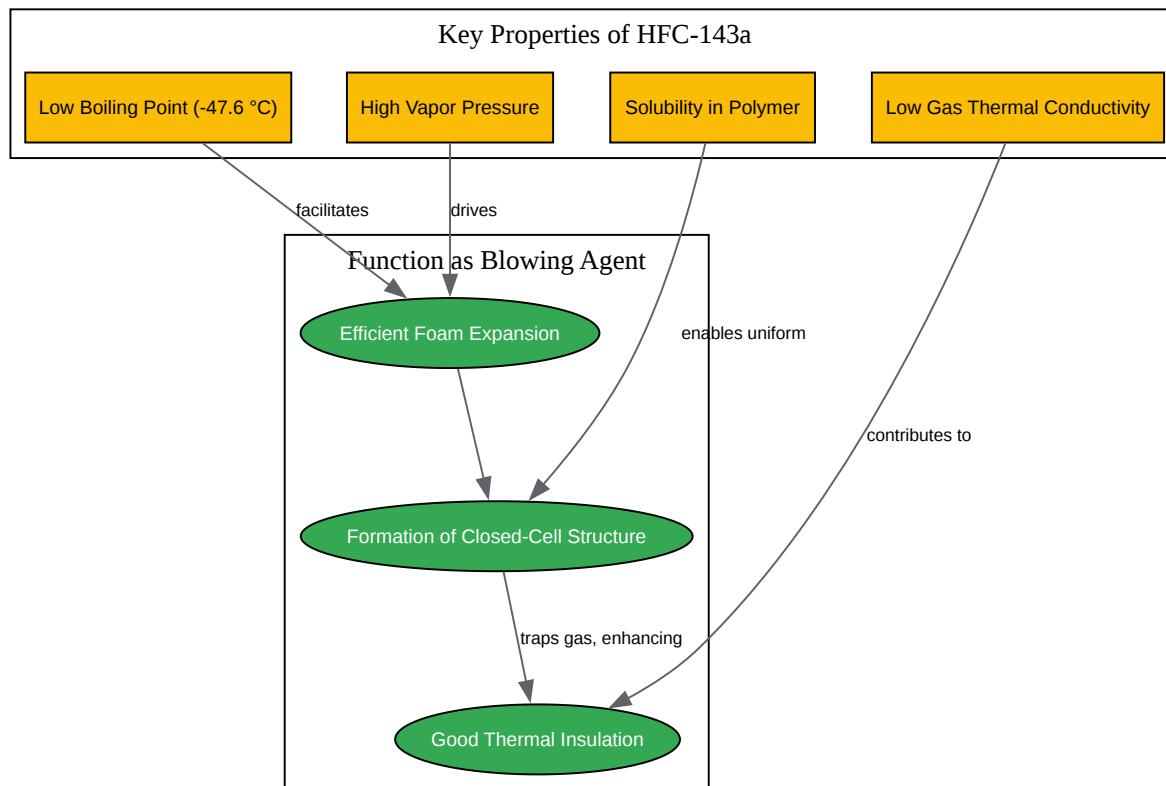
Property	Typical Value Range
Density	25 - 45 kg/m ³ [1]
Thermal Conductivity	0.029 - 0.035 W/m·K [1]
Compressive Strength	100 - 700 kPa
Water Absorption	< 1.0 vol%

Visualization of Processes and Relationships


Experimental Workflow for Polyurethane Foam Production

[Click to download full resolution via product page](#)

Caption: Workflow for laboratory-scale production of polyurethane foam using HFC-143a.


Experimental Workflow for Extruded Polystyrene Foam Production

[Click to download full resolution via product page](#)

Caption: Process flow for the production of extruded polystyrene (XPS) foam with HFC-143a.

Logical Relationship of HFC-143a Properties to its Function

[Click to download full resolution via product page](#)

Caption: Relationship between HFC-143a's properties and its function as a foam blowing agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. XPS (Extruded Polystyrene or Styrofoam) - IXL Panel [ixl.co.th]
- To cite this document: BenchChem. [Application Notes and Protocols for HFC-143a as a Foam Blowing Agent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584508#hfc-143-as-a-blowing-agent-for-foams>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com